3,5-dichloro-2-(trifluoromethyl)pyrazine

Catalog No.
S6572005
CAS No.
1238230-19-7
M.F
C5HCl2F3N2
M. Wt
216.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dichloro-2-(trifluoromethyl)pyrazine

CAS Number

1238230-19-7

Product Name

3,5-dichloro-2-(trifluoromethyl)pyrazine

IUPAC Name

3,5-dichloro-2-(trifluoromethyl)pyrazine

Molecular Formula

C5HCl2F3N2

Molecular Weight

216.97 g/mol

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-3(4(7)12-2)5(8,9)10/h1H

InChI Key

QCACSMMTRREPJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(F)(F)F)Cl)Cl

3,5-Dichloro-2-(trifluoromethyl)pyrazine is a heterocyclic compound characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The specific structure of this compound includes two chlorine atoms located at the 3 and 5 positions and a trifluoromethyl group at the 2 position. Its molecular formula is C5Cl2F3NC_5Cl_2F_3N, and it has a molecular weight of approximately 216.98 g/mol. The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound, making it relevant in various chemical and pharmaceutical applications.

Typical for halogenated compounds:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards electrophilic substitution reactions.
  • Reduction Reactions: The compound may be reduced to yield derivatives with fewer halogen substituents.

These reactions are essential for modifying the compound to enhance its biological activity or to create new compounds for specific applications.

The biological activity of 3,5-dichloro-2-(trifluoromethyl)pyrazine has been explored in several studies. It exhibits potential as an agrochemical, particularly in insecticide and herbicide formulations. Its unique structure allows it to interact effectively with biological targets, potentially inhibiting specific enzymes or pathways in pests while maintaining low toxicity to non-target organisms. Additionally, preliminary studies suggest that it may have antimicrobial properties, although further research is necessary to fully understand its mechanisms of action.

Several synthetic routes have been developed for producing 3,5-dichloro-2-(trifluoromethyl)pyrazine:

  • Chlorination of Pyrazine Derivatives: Starting from pyrazine or its derivatives, chlorination can be performed using chlorine gas or chlorinating agents such as phosphorus pentachloride under controlled conditions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as the use of trifluoromethylating agents like trifluoromethyl sulfonium salts or via radical reactions.
  • Multi-step Synthesis: A combination of chlorination and trifluoromethylation steps can be used to achieve the desired substitution pattern efficiently.

These methods allow for the production of the compound in varying yields depending on the reaction conditions and starting materials used .

3,5-Dichloro-2-(trifluoromethyl)pyrazine finds applications primarily in:

  • Agrochemicals: As an active ingredient in insecticides and herbicides due to its effectiveness against specific pests.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, leveraging its unique reactivity profile.
  • Material Science: Potential use in developing advanced materials due to its distinctive chemical properties.

Interaction studies indicate that 3,5-dichloro-2-(trifluoromethyl)pyrazine interacts with various biological molecules, including proteins and nucleic acids. These interactions can lead to significant changes in enzyme activity or gene expression profiles. Specific studies have focused on its mechanism of action in pest control and potential side effects on non-target species. Understanding these interactions is crucial for assessing its environmental impact and safety profile .

Several compounds share structural similarities with 3,5-dichloro-2-(trifluoromethyl)pyrazine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Score
2-Chloro-3-(trifluoromethyl)pyrazine191340-90-60.65
2-Bromo-5-(trifluoromethyl)pyrazine1196152-38-10.61
3-(Trifluoromethyl)pyrazine-2-carboxylic acid870787-06-70.53
6-(Trifluoromethyl)pyrazin-2-amine69816-35-90.65
3,6-Dichloropyrazine-2-carbonitrile356783-16-90.61

What sets 3,5-dichloro-2-(trifluoromethyl)pyrazine apart from these similar compounds is its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This unique combination enhances its reactivity and biological activity compared to other pyrazine derivatives, making it particularly useful in agrochemical applications while also being a valuable intermediate in pharmaceutical synthesis .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

215.9468879 g/mol

Monoisotopic Mass

215.9468879 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-25

Explore Compound Types